molecular formula C11H16ClN B11940774 N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride CAS No. 5443-51-6

N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride

Cat. No.: B11940774
CAS No.: 5443-51-6
M. Wt: 197.70 g/mol
InChI Key: AOHWTKAZWYSYBL-MLBSPLJJSA-N
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Description

N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride is an organic compound with the molecular formula C11H16ClN It is a hydrochloride salt of N,N-Dimethyl-3-phenyl-2-propenamine, which is a derivative of phenylpropenamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride typically involves the reaction of 3-phenyl-2-propenamine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride
  • N,N-Dimethyl-2-phenoxy-3-phenyl-1-propanamine hydrochloride

Uniqueness

N,N-Dimethyl-3-phenyl-2-propenamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

5443-51-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(E)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-12(2)10-6-9-11-7-4-3-5-8-11;/h3-9H,10H2,1-2H3;1H/b9-6+;

InChI Key

AOHWTKAZWYSYBL-MLBSPLJJSA-N

Isomeric SMILES

CN(C)C/C=C/C1=CC=CC=C1.Cl

Canonical SMILES

CN(C)CC=CC1=CC=CC=C1.Cl

Origin of Product

United States

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